REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[N:9][N:8]([CH2:11][C:12]3[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=3)[C:7](=[O:18])[C:6]=2[CH:19]=1.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1>[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][C:2]2[CH:3]=[CH:4][C:5]3[N:10]=[N:9][N:8]([CH2:11][C:12]4[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=4)[C:7](=[O:18])[C:6]=3[CH:19]=2)=[CH:23][CH:22]=1 |f:2.3.4|
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Name
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6-bromo-3-(3-pyridylmethyl)-1,2,3-benzotriazin-4 (3H)-one
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(N(N=N2)CC=2C=NC=CC2)=O)C1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
cupric oxide
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on a column of silica gel
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane-methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC=2C=CC3=C(C(N(N=N3)CC=3C=NC=CC3)=O)C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |